Sodium 4-tridecylbenzenesulfonate
Overview
Description
Sodium 4-tridecylbenzenesulfonate is an anionic surfactant belonging to the class of alkylbenzene sulfonates. It is widely used in various industrial and household applications due to its excellent surfactant properties, which include emulsification, foaming, and detergency. The compound has the molecular formula C19H31NaO3S and is known for its ability to lower the surface tension of water, making it an effective cleaning agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tridecylbenzenesulfonate typically involves the sulfonation of tridecylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Sulfonation: Tridecylbenzene is reacted with sulfur trioxide (SO3) or oleum to introduce the sulfonic acid group.
Neutralization: The resulting tridecylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecylbenzene is continuously fed and sulfonated using sulfur trioxide gas. The sulfonic acid is then neutralized in a separate reactor with sodium hydroxide solution. The final product is typically obtained as a concentrated aqueous solution or dried to a powder form .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-tridecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong conditions, leading to the breakdown of the alkyl chain.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the sulfonate group.
Major Products:
Oxidation: Shorter chain alkylbenzenesulfonates and carboxylic acids.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-tridecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a dispersing agent.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the formulation of cleaning agents, detergents, and personal care products due to its excellent emulsifying and foaming properties
Mechanism of Action
The primary mechanism of action of sodium 4-tridecylbenzenesulfonate is its ability to reduce surface tension and form micelles. The sulfonate group is hydrophilic, while the tridecyl chain is hydrophobic. This amphiphilic nature allows the compound to interact with both water and oil, effectively emulsifying and solubilizing hydrophobic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins .
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
- Sodium tetradecylbenzenesulfonate
Comparison: Sodium 4-tridecylbenzenesulfonate is unique due to its longer alkyl chain compared to sodium dodecylbenzenesulfonate and sodium decylbenzenesulfonate. This longer chain enhances its emulsifying and foaming properties, making it more effective in applications requiring strong surfactant action. it may also be more hydrophobic and less soluble in water compared to its shorter-chain counterparts .
Properties
IUPAC Name |
sodium;4-tridecylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXGJTXFHUORE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] | |
Record name | Sodium tridecylbenzene sulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14356-40-2, 26248-24-8 | |
Record name | Sodium 4-tridecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tridecylbenzene sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tridecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM 4-TRIDECYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV34Z63U2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM TRIDECYLBENZENE SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/775 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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